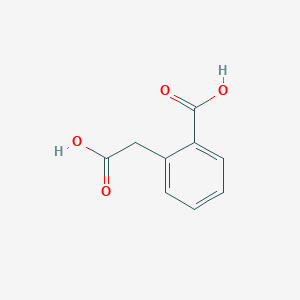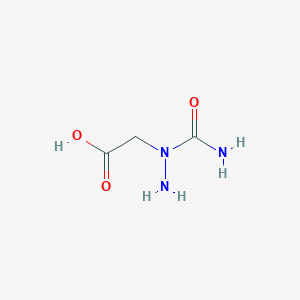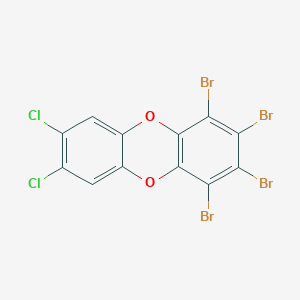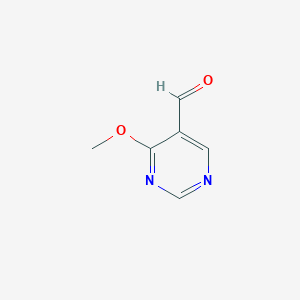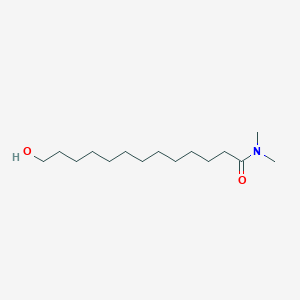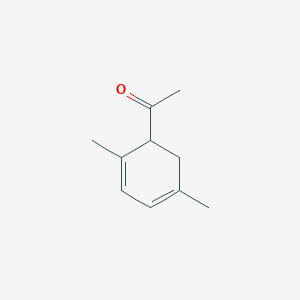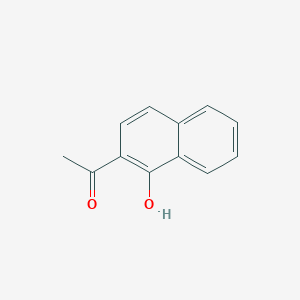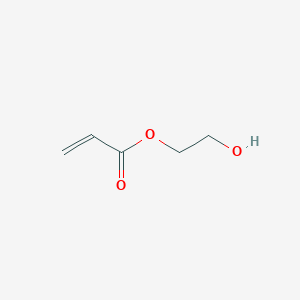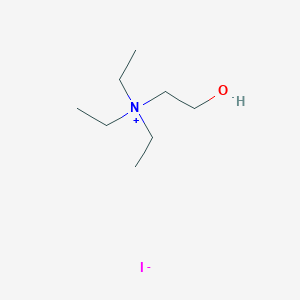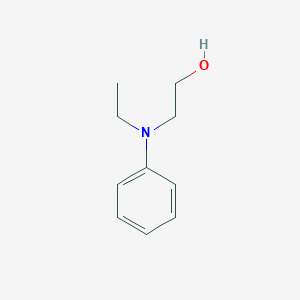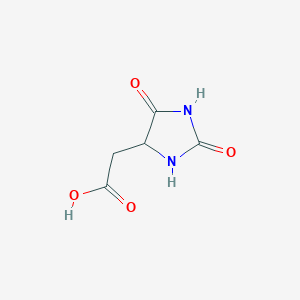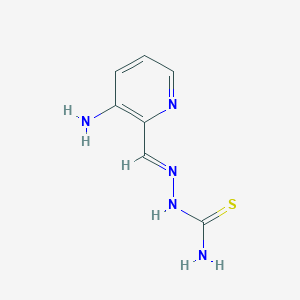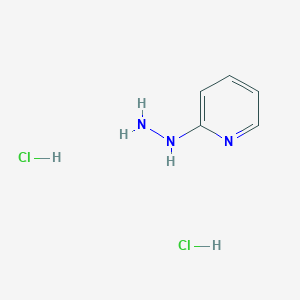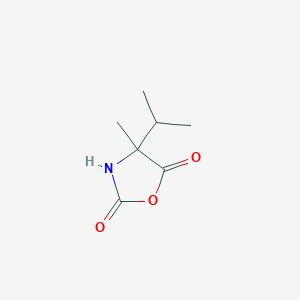
4-Isopropyl-4-methyloxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-4-methyloxazolidine-2,5-dione, commonly known as IMOD, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IMOD is a cyclic amino acid derivative that has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties.
Mechanism Of Action
The exact mechanism of action of IMOD is not fully understood. However, it has been proposed that IMOD exerts its anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines. IMOD has been shown to inhibit the activation of NF-κB and thereby reduce the production of pro-inflammatory cytokines. IMOD has also been found to modulate the immune response by activating the PI3K/Akt pathway, which leads to the production of anti-inflammatory cytokines.
Biochemical And Physiological Effects
IMOD has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates the immune response by increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β. IMOD has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. IMOD has also been found to protect against oxidative stress and reduce the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
IMOD has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties. However, there are also some limitations to using IMOD in lab experiments. It has a low solubility in water, which can make it difficult to work with. It also has a short half-life, which can make it challenging to study its pharmacokinetics.
Future Directions
There are several future directions for research on IMOD. One area of research is to further investigate its mechanism of action. Although it has been proposed that IMOD exerts its effects by inhibiting the NF-κB pathway and activating the PI3K/Akt pathway, the exact mechanism is not fully understood. Another area of research is to study the pharmacokinetics of IMOD and develop more effective delivery methods. Additionally, further research is needed to investigate the potential therapeutic applications of IMOD in various diseases, including inflammatory disorders and cancer.
Synthesis Methods
IMOD can be synthesized through a multistep process starting from L-proline. The first step involves the protection of the amino group of L-proline with tert-butoxycarbonyl (Boc) group. The protected L-proline is then reacted with isobutyraldehyde to form the corresponding imine. The imine is reduced with sodium borohydride to give the corresponding amine, which is then cyclized in the presence of acetic anhydride to form IMOD. The final step involves the deprotection of the Boc group to obtain pure IMOD.
Scientific Research Applications
IMOD has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties. IMOD has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates the immune response by increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β. IMOD has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
CAS RN |
138142-01-5 |
|---|---|
Product Name |
4-Isopropyl-4-methyloxazolidine-2,5-dione |
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-methyl-4-propan-2-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)7(3)5(9)11-6(10)8-7/h4H,1-3H3,(H,8,10) |
InChI Key |
OKQPWIQNBZVOCH-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=O)N1)C |
Canonical SMILES |
CC(C)C1(C(=O)OC(=O)N1)C |
synonyms |
2,5-Oxazolidinedione,4-methyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



